molecular formula C13H10N4O4 B075822 Benzaldehyde, (2,4-dinitrophenyl)hydrazone CAS No. 1157-84-2

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

Cat. No. B075822
CAS RN: 1157-84-2
M. Wt: 286.24 g/mol
InChI Key: DZPRPFUXOZTWAJ-ZROIWOOFSA-N
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Description

Synthesis Analysis

The synthesis of Benzaldehyde, (2,4-dinitrophenyl)hydrazone, involves an exchange reaction between substituted benzaldehydes and 2,4-dinitrophenylhydrazine, leading to the formation of hydrazone derivatives. This reaction occurs cleanly and irreversibly under conditions free of added mineral acid, yielding good product yields. Notably, these derivatives have been utilized in various applications, including antimicrobial evaluations, where novel compounds exhibited moderate activity against different bacteria and fungi (Hearn & Sy, 2010).

Molecular Structure Analysis

Quantum chemistry calculations, specifically using Gaussian98 with B3LYP/6-31G basis sets, have been performed on Benzaldehyde, (2,4-dinitrophenyl)hydrazone derivatives to deduce molecular properties. These studies reveal the compound's planar structure, indicating limited coordination with metals. Furthermore, crystallographic analysis has shown that molecules of this compound lack a center of symmetry, exhibit non-linear optical activity, and the hydrazone skeleton is fairly planar due to intramolecular hydrogen bonds and partial N-N double-bond character (Jia Yong-jin & Wan Jin-ling, 2004).

Chemical Reactions and Properties

Benzaldehyde, (2,4-dinitrophenyl)hydrazone, undergoes specific chemical reactions, such as isomerization, under acidic conditions. This property is essential for analytical methods, where isomer ratios affect the detection accuracy. The compound's ability to form stable non-covalent interactions on semiconductor surfaces, enhancing optical properties for potential use in photocatalysis and solar cell systems, is notable (Uchiyama et al., 2004).

Physical Properties Analysis

The physical properties of Benzaldehyde, (2,4-dinitrophenyl)hydrazone, such as melting points and infrared spectra, have been characterized, aiding in its identification and analysis. The compound's spectroscopic features vary with hydroxylation patterns, providing a basis for the separation and characterization of various hydrazones by thin-layer chromatography (Byrne, 1965).

Chemical Properties Analysis

Benzaldehyde, (2,4-dinitrophenyl)hydrazone, exhibits significant chemical properties, including its reactivity with various aldehydes to form hydrazone derivatives. These reactions and the resulting compounds' spectroscopic characteristics are crucial for analytical and synthetic applications. The compound's solvate structures and noncovalent interactions play a significant role in its stabilization and potential applications (Howie et al., 2010).

Scientific Research Applications

Analytical Applications of Hydrazone Derivatives :

  • Summary of the Application : Hydrazone derivatives have been used in the design and development of various applications in medicinal, pharmaceutical, catalytic, and analytical chemistry . They are especially useful in the separation, identification, and detection of several metal ions, anions, organic molecules, and water in various real and synthetic samples .
  • Methods of Application or Experimental Procedures : The preparation of hydrazones involves the reaction of hydrazide and aldehydes or ketones . In hydrazones, the azomethine group has gained much importance as compared to other organic compounds because carbon has both electrophilic and nucleophilic nature while both nitrogen atoms are in nucleophilic nature . All the hydrazone derivatives exist in ketoenol tautomerism via intermolecular proton transfer and cis-trans form depends on azomethine bond, solvent, pH, and concentration .
  • Results or Outcomes : In addition to their use in analytical chemistry, hydrazone derivatives may be used as light emitting diodes, for synthesis of DSSC, nanoparticles and polymers, as corrosion inhibitors, as dyes, etc .
  • Antimicrobial Applications

    • Summary of the Application : Hydrazone derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal species .
    • Methods of Application or Experimental Procedures : Novel compounds of hydrazones derived from (2,4-dinitrophenyl)hydrazine were synthesized. Benzamides derivatives and sulfonamides derivatives were prepared from p-amino benzaldehyde. Then these compounds were condensed with (2,4-dinitrophenyl)hydrazine through Imine bond formation to give hydrazones compounds .
    • Results or Outcomes : The majority of the compounds have a moderate antimicrobial activity against Gram-positive bacteria staphylococcus Aureus, and staphylococcus epidermidis, Gram-negative bacteria Escherichia coli, and Klebsiella pneumoniae, and fungi species Candida albicans using concentrations of 250 µg/ml .
  • Titrimetric Assay Indicator

    • Summary of the Application : Some hydrazone derivatives can be used as visual indicators for titrimetric assays .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific titrimetric assay being performed .
    • Results or Outcomes : The use of hydrazone derivatives as indicators can improve the accuracy and precision of titrimetric assays .
  • Titrimetric Assay Indicator

    • Summary of the Application : Some hydrazone derivatives can be used as visual indicators for titrimetric assays .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific titrimetric assay being performed .
    • Results or Outcomes : The use of hydrazone derivatives as indicators can improve the accuracy and precision of titrimetric assays .
  • Synthesis Methods

    • Summary of the Application : Hydrazone derivatives can be synthesized through various methods, including liquid assisted grinding (LAG) experiments .
    • Methods of Application or Experimental Procedures : An appropriate dihydroxybenzaldehyde and an appropriate hydrazide are placed with one 10 mm milling ball in a 10 mL Teflon jar. Then, 50 μL of methanol is added and the mixture is ground using a ball mill .
    • Results or Outcomes : This method can lead to the successful synthesis of hydrazone derivatives .

Safety And Hazards

While specific safety and hazard information for Benzaldehyde, (2,4-dinitrophenyl)hydrazone was not found, general precautions should be taken when handling this compound. This includes keeping away from open flames and hot surfaces, taking measures against static discharge, and changing contaminated clothing .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRPFUXOZTWAJ-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

CAS RN

1157-84-2
Record name Benzaldehyde 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
HJ Shine, AKMM Hoque - The Journal of Organic Chemistry, 1988 - ACS Publications
1, 3, 5-Trisubstituted 1, 2, 4-triazoles havebeen made in excellent yields by oxidative cycloaddition of arylhydrazones of benzaldehyde and butyraldehyde to aceto-, propio-, and …
Number of citations: 31 pubs.acs.org
K Pilgram, RD Skiles, GE Pollard - Journal of Heterocyclic …, 1976 - Wiley Online Library
Acetone 2‐phenylsemicarbazone undergoes reversible cyclotautomerization to 3,3‐dimethyl‐l‐phenyl‐1,2,4‐triazolidin‐5‐one in the presence of hydrochloric acid. Ketone 4‐alkyl‐2‐…
Number of citations: 13 onlinelibrary.wiley.com
A Rosen, KVY Sundstrom, W Vogel - Analytical Chemistry, 1952 - ACS Publications
(1, IS, 19), bentonite (20), zinc carbonate (17), filter paper (S, IS), filter paper containing silicic acid (8), and acetylated paper (9). The hydroxy-and alkoxybenzaldehydes form a group of …
Number of citations: 8 pubs.acs.org
GE Kuhlmann, DC Dittmer - The Journal of Organic Chemistry, 1969 - ACS Publications
A pale yellow solid, C2iHi6OS (55% yield, mp 77-78), was obtained when desyl thiocyanate (2-thiocyanato-2-phenylacetophenone) was treated with excess sodium hydride in 1, 2-…
Number of citations: 4 pubs.acs.org
JW Cook, RA Raphael, AI Scott - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 200") was purified by chromatography (benzene-alumina) , yielding benzaldehyde 2 : 4-dinitrophenylhydrazone, mp 236" undepressed on admixture with an authentic sample. The …
Number of citations: 15 pubs.rsc.org
R McCarthy, C Moore - Analytical Chemistry, 1952 - ACS Publications
METHOD The sample is treated with 70% nitric acid and heated to destroy the organic matter. The residue which contains the free carbon and insoluble inorganic matter is collected in a …
Number of citations: 22 pubs.acs.org
K Pilgram - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Two novel 2,3‐dihydro‐1H‐imidazo[1,2‐b]pyrazole derivatives 7 and 8 have been prepared by hydrazinolysis with 2,4‐dinitrophenylhydrazine of 1‐(benzylideneamino)‐2‐(2‐…
Number of citations: 11 onlinelibrary.wiley.com
WE McEwen, RH Terss, IW Elliott - Journal of the American …, 1952 - ACS Publications
Two dihydro-Reissert compounds have been prepared and shownto give aldehydes on treatment with a mineral acid, but in poor yields compared to the parent compounds. A …
Number of citations: 42 pubs.acs.org
DC DITTMER, JM KOLYER - The Journal of Organic Chemistry, 1962 - ACS Publications
1-Benzyl-l, 4-dihydronicotinamide reduces nitrobenzene at 139 in the absence of added solvent. The intermediate, nitro-sobenzene, is trapped, presumably as a nitrone which is …
Number of citations: 33 pubs.acs.org
PAS SMITH, HG PARS - The Journal of Organic Chemistry, 1959 - ACS Publications
iV-Benzamidopiperidine (I) and V-benzamidopyrroIidine (IV) have been found to undergo attack by nitrous acid at the tertiary nitrogen atom, resulting in ring cleavage to give a …
Number of citations: 63 pubs.acs.org

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